2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
2-(Naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide is an acetamide derivative featuring a naphthalen-1-yloxy group at the acetamide’s methylene carbon and a 3-(trifluoromethyl)phenyl substituent on the nitrogen. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, often used in medicinal chemistry to enhance metabolic stability and binding affinity.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c20-19(21,22)14-7-4-8-15(11-14)23-18(24)12-25-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPLECKMUNVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with trifluoromethyl-substituted anilines. The general synthetic route can be summarized as follows:
- Starting Materials : Naphthalene-1-ol and 3-(trifluoromethyl)aniline.
- Reagents : Acetic anhydride or acetic acid as solvents.
- Catalysts : Acid catalysts may be used to facilitate the reaction.
- Reaction Conditions : Typically conducted under reflux conditions for several hours.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds. For example, research indicates that derivatives similar to this compound exhibit significant activity against seizure models such as maximal electroshock (MES) tests and pentylenetetrazole-induced seizures. The structure-activity relationship (SAR) suggests that the trifluoromethyl group enhances efficacy against seizures while maintaining a favorable safety profile .
Anticancer Potential
Another area of interest is the anticancer activity of related compounds. For instance, studies on similar naphthalene derivatives have shown promising results against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action often involves inhibition of specific kinases or induction of apoptosis in cancer cells .
Case Studies
Several case studies have documented the biological effects of compounds structurally related to this compound:
-
Anticonvulsant Screening : A study evaluated multiple derivatives in MES and pentylenetetrazole models, finding that certain trifluoromethyl-substituted compounds provided significant protection against seizures at doses as low as 100 mg/kg .
Compound ID Dose (mg/kg) MES Protection (%) Neurotoxicity 14 100 75 None 20 100 100 Mild -
Anticancer Activity : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in FLT3-ITD-positive acute myeloid leukemia cell lines with IC50 values ranging from 30 to 80 nM, showcasing selectivity over wild-type FLT3 cells .
Cell Line IC50 (nM) Selectivity Ratio (FLT3 wt/FLT3 ITD) MV4-11 (FLT3-ITD positive) 30 >300-fold FLT3 wt primary cells >300 -
Scientific Research Applications
2-(Naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and agrochemical research due to its unique structural features. The compound's structure includes a naphthalene moiety linked through an ether bond to a phenylacetamide structure, with a trifluoromethyl group that enhances its biological activity and lipophilicity.
Applications
This compound serves as a precursor in synthesizing compounds targeting neurodegenerative diseases, such as Parkinson's disease. Studies suggest that it interacts with biological receptors and enzymes, influencing pathways associated with neurodegeneration. These interactions are typically assessed through binding assays, cell viability tests, and behavioral studies in animal models to understand its pharmacodynamics and potential therapeutic effects.
The compound's applications include:
- Pharmaceuticals: It is a crucial starting material for synthesizing biologically active compounds, particularly those used in anti-Parkinson's medications.
- Medicinal Chemistry: The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further research and development in medicinal chemistry.
- Agrochemicals: The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further research and development in agrochemical applications.
- Organic Synthesis: It serves as a versatile building block in organic synthesis, participating in various chemical reactions that highlight its utility in creating more complex molecules.
Biological Activities and Interactions
Studies have shown that this compound interacts with various biological receptors and enzymes, influencing pathways associated with neurodegeneration. The presence of both the naphthalenic structure and trifluoromethyl group enhances its binding affinity. These interactions may modulate biological pathways, potentially leading to therapeutic effects.
| Compound Name | Unique Features |
|---|---|
| N-(3-Trifluoromethyl)phenylacetamide | Lacks the naphthalene moiety; simpler structure |
| N-[4-[4-Naphthalen-2-yloxy-2-(trifluoromethyl)phenyl]sulfamoyl]phenylacetamide | Contains a sulfamoyl group; more complex interactions |
| 4-Trifluoromethyl-N-phenylnicotinamide | Different aromatic system; potential for different biological activities |
Spectroscopic and Quantitative Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying N-Substituents
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure : Replaces the trifluoromethyl group with 3-chloro-4-fluorophenyl and lacks the oxygen bridge (naphthalen-1-yl instead of naphthalen-1-yloxy).
- Synthesis : Prepared via amide coupling between naphthalen-1-ylacetyl chloride and 3-chloro-4-fluoroaniline in dichloromethane .
- Key Differences :
- The absence of the oxygen linker reduces polarity.
- Chloro and fluoro substituents are weaker electron-withdrawing groups compared to -CF₃.
2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2)
- Structure: Retains the -CF₃ phenyl group but substitutes the naphthyloxy with a 3-hydroxy-5-methylphenoxy moiety.
- Implications: The smaller phenoxy group may reduce steric bulk and π-π interactions compared to naphthalen-1-yloxy. Hydroxy and methyl groups introduce hydrogen-bonding and hydrophobic interactions .
Analogues with Modified Aryloxy Groups
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Structure: Uses naphthalen-2-yloxy (positional isomer) and a morpholinoethyl group on the nitrogen.
- Biological Activity : Exhibits cytotoxicity (IC₅₀ = 3.16 µM) comparable to cisplatin in HeLa cells .
- Key Contrasts: The morpholinoethyl group introduces basicity and improved solubility. Naphthalen-2-yloxy vs. 1-yloxy may alter spatial orientation in target binding.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
Q & A
(Basic) What synthetic methodologies are most effective for preparing 2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. Key steps include:
- Ether Bond Formation: Reacting naphthalen-1-ol derivatives with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the naphthyloxyacetate backbone .
- Amide Coupling: Introducing the 3-(trifluoromethyl)aniline moiety via coupling reagents (e.g., triethylamine in dichloromethane) to form the acetamide group .
- Optimization: Reaction yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and stoichiometric ratios. Monitoring via TLC (hexane:ethyl acetate, 8:2) ensures reaction completion .
Example Reaction Table:
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Ether Formation | K₂CO₃, DMF, propargyl bromide | Intermediate formation confirmed by TLC |
| Amide Coupling | Triethylamine, dichloromethane | Crude product isolated via ethyl acetate extraction |
(Basic) Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-O at ~1250 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (δ 7.2–8.4 ppm), trifluoromethyl singlet (δ ~3.9 ppm), and acetamide NH (δ ~10.8 ppm) .
- ¹³C NMR: Carbonyl signals (δ ~165 ppm) and naphthalene carbons (δ ~120–135 ppm) .
- HRMS: Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₄F₃NO₂: 362.1053) .
- X-ray Crystallography: Resolves dihedral angles (e.g., 60.5° between aromatic planes) and hydrogen-bonding networks .
(Advanced) How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and electron density maps for substitution sites .
- Trapping Intermediates: Use low-temperature NMR to stabilize reactive intermediates (e.g., oxonium ions) during ether bond cleavage .
(Advanced) What strategies resolve discrepancies between computational predictions and experimental crystallographic data?
Methodological Answer:
- Refinement Protocols: Adjust X-ray diffraction data with restraints on bond lengths/angles using software like SHELXL .
- Complementary Techniques: Validate hydrogen bonding via IR (N-H stretching) and compare with DFT-predicted bond distances .
- Temperature-Dependent Studies: Analyze thermal ellipsoids in crystallography to distinguish static disorder from dynamic motion .
(Advanced) What in vitro assays are suitable for evaluating biological activity against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorescence-based substrates (e.g., kinase assays with ATP analogs) .
- Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
- Molecular Docking: Use AutoDock Vina to simulate binding to TRK kinases, correlating docking scores with experimental IC₅₀ .
(Basic) How should researchers purify this compound from complex reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Separate polar impurities using ethyl acetate/water phases .
- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to isolate the product .
- Recrystallization: Ethanol or toluene recrystallization removes amorphous byproducts, confirmed by sharp melting points (~421 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
